7-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.:
Cat. No.: VC15576138
Molecular Formula: C19H18ClN5O3
Molecular Weight: 399.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18ClN5O3 |
|---|---|
| Molecular Weight | 399.8 g/mol |
| IUPAC Name | 7-[(4-chlorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C19H18ClN5O3/c1-23-16-15(17(26)24(2)19(23)27)25(11-12-5-7-13(20)8-6-12)18(22-16)21-10-14-4-3-9-28-14/h3-9H,10-11H2,1-2H3,(H,21,22) |
| Standard InChI Key | IHCYTONGMYSKAP-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CO3)CC4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a purine core (a bicyclic structure comprising fused pyrimidine and imidazole rings) substituted at four positions:
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N1 and N3: Methyl groups (-CH₃)
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C7: A 4-chlorobenzyl group (C₆H₄Cl-CH₂-)
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C8: A 2-furylmethyl amino group (C₄H₃O-CH₂-NH-)
This configuration confers unique electronic and steric properties, influencing its interactions with biological targets. The IUPAC name is derived systematically: 7-[(4-chlorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione.
Synthesis and Structural Analogues
Structural Analogues and Comparative Analysis
Key analogues include:
The 4-chlorobenzyl group in the target compound may enhance lipophilicity compared to methylbenzyl analogues, potentially improving membrane permeability.
Physicochemical Properties
Solubility and Stability
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Solubility: Purine derivatives with aromatic substituents are typically sparingly soluble in aqueous media but soluble in polar aprotic solvents (e.g., DMSO, DMFA) .
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Stability: Likely stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the dione moiety.
Spectroscopic Characterization
While NMR data for the exact compound is unavailable, analogues provide reference points:
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¹H NMR (DMSO-d6):
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IR: Strong carbonyl stretches near 1700 cm⁻¹ (C=O of dione).
Biological Activity and Research Findings
Anticancer Activity
Although direct studies are lacking, analogues demonstrate:
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